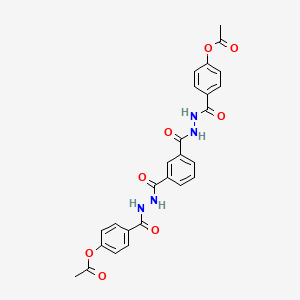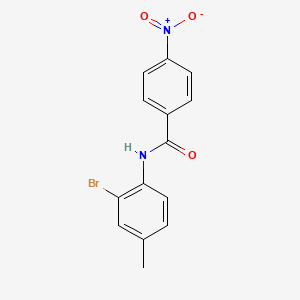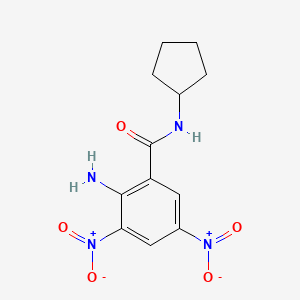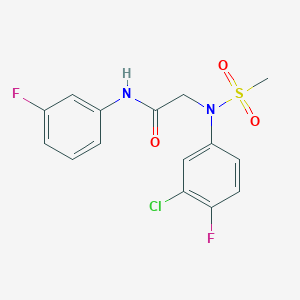![molecular formula C25H16N2O2 B4884653 3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline](/img/structure/B4884653.png)
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline
Overview
Description
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline is a heterocyclic aromatic compound that belongs to the benzoquinoline family. This compound is characterized by the presence of a quinoline core fused with a benzene ring, and it has a nitrophenyl and a phenyl group attached to it. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline can be achieved through several methods. One common method involves the Skraup reaction, which is a classical method for synthesizing quinolines. In this reaction, aniline is heated with sulfuric acid, glycerol, and an oxidizing agent such as nitrobenzene . The reaction conditions typically involve high temperatures and the presence of a catalyst to facilitate the formation of the quinoline ring.
Another method involves the Friedländer synthesis, which uses 2-aminobenzophenone and an aldehyde as starting materials. The reaction proceeds through a condensation reaction followed by cyclization to form the quinoline ring . This method is advantageous due to its simplicity and the availability of starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale adaptations of the Skraup or Friedländer synthesis. These methods can be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the phenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products Formed
Oxidation: Products may include quinoline N-oxides or other oxidized derivatives.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline and its derivatives often involves interaction with biological macromolecules such as DNA, proteins, and enzymes. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells . This oxidative stress can result in cell death, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
3-chlorobenzo[f]quinoline: Similar in structure but with a chlorine atom instead of a nitro group.
8-hydroxyquinoline: Contains a hydroxyl group and is known for its antimicrobial and anticancer activities.
Quinoxaline derivatives: These compounds have a similar quinoline core but differ in the substituents attached to the ring.
Uniqueness
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline is unique due to the presence of both a nitrophenyl and a phenyl group, which can significantly influence its chemical reactivity and biological activity. The nitro group, in particular, can undergo various transformations, making this compound versatile for different applications.
Properties
IUPAC Name |
3-(4-nitrophenyl)-1-phenylbenzo[f]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2/c28-27(29)20-13-10-19(11-14-20)24-16-22(17-6-2-1-3-7-17)25-21-9-5-4-8-18(21)12-15-23(25)26-24/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUSPLFCGAPYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}-2-nitrobenzamide](/img/structure/B4884571.png)
![N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4884578.png)


![2-(4-bromophenoxy)-N-[2-(3,4-dimethylphenyl)-3a,7a-dihydro-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4884598.png)

![ethyl [3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]acetate](/img/structure/B4884609.png)

![4-propyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4884617.png)
![[1-(ADAMANTAN-1-YL)ETHYL][(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]AMINE](/img/structure/B4884636.png)

![2,2-dimethyl-N-{1-[1-(4-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B4884649.png)
![(3-Bromo-4-methoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B4884657.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B4884662.png)
